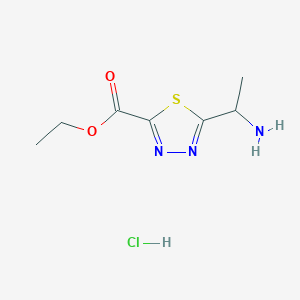![molecular formula C18H22N6O B7437632 2-(1-methylindol-3-yl)-1-[4-(2H-tetrazol-5-yl)piperidin-1-yl]propan-1-one](/img/structure/B7437632.png)
2-(1-methylindol-3-yl)-1-[4-(2H-tetrazol-5-yl)piperidin-1-yl]propan-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(1-methylindol-3-yl)-1-[4-(2H-tetrazol-5-yl)piperidin-1-yl]propan-1-one, also known as MTIP, is a novel compound that has gained significant attention in the scientific community due to its potential applications in various fields. MTIP is a synthetic compound that was developed by researchers to target specific receptors in the brain and has shown promising results in several studies.
Mécanisme D'action
2-(1-methylindol-3-yl)-1-[4-(2H-tetrazol-5-yl)piperidin-1-yl]propan-1-one acts as a selective antagonist of the serotonin 5-HT7 receptor, which is a G-protein-coupled receptor that plays a critical role in the regulation of several physiological functions, including mood, cognition, and sleep. The binding of 2-(1-methylindol-3-yl)-1-[4-(2H-tetrazol-5-yl)piperidin-1-yl]propan-1-one to the 5-HT7 receptor inhibits its activation, which can lead to a reduction in the symptoms associated with various neurological disorders.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 2-(1-methylindol-3-yl)-1-[4-(2H-tetrazol-5-yl)piperidin-1-yl]propan-1-one are still being studied, but early research suggests that it may have potential as a treatment for several neurological disorders. 2-(1-methylindol-3-yl)-1-[4-(2H-tetrazol-5-yl)piperidin-1-yl]propan-1-one has been shown to reduce anxiety and depression-like behaviors in animal models, which is a promising sign for its potential use in humans.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using 2-(1-methylindol-3-yl)-1-[4-(2H-tetrazol-5-yl)piperidin-1-yl]propan-1-one in lab experiments is its high selectivity for the 5-HT7 receptor, which allows researchers to study the specific effects of this receptor on various physiological functions. However, one of the limitations of using 2-(1-methylindol-3-yl)-1-[4-(2H-tetrazol-5-yl)piperidin-1-yl]propan-1-one is its complex synthesis process, which can make it difficult and expensive to produce in large quantities.
Orientations Futures
There are several future directions for research on 2-(1-methylindol-3-yl)-1-[4-(2H-tetrazol-5-yl)piperidin-1-yl]propan-1-one, including its potential use in the treatment of neurological disorders, its effects on other physiological functions, and the development of new drugs based on its structure. Additionally, further research is needed to better understand the biochemical and physiological effects of 2-(1-methylindol-3-yl)-1-[4-(2H-tetrazol-5-yl)piperidin-1-yl]propan-1-one and its potential side effects.
Méthodes De Synthèse
The synthesis of 2-(1-methylindol-3-yl)-1-[4-(2H-tetrazol-5-yl)piperidin-1-yl]propan-1-one involves a multi-step process that includes the use of various reagents and solvents. The first step involves the synthesis of the piperidine intermediate, which is then coupled with the tetrazole group to form the final product. The synthesis of 2-(1-methylindol-3-yl)-1-[4-(2H-tetrazol-5-yl)piperidin-1-yl]propan-1-one is a complex process that requires expertise in organic chemistry and specialized equipment.
Applications De Recherche Scientifique
2-(1-methylindol-3-yl)-1-[4-(2H-tetrazol-5-yl)piperidin-1-yl]propan-1-one has been studied extensively for its potential applications in various fields, including neuroscience, pharmacology, and drug discovery. In neuroscience, 2-(1-methylindol-3-yl)-1-[4-(2H-tetrazol-5-yl)piperidin-1-yl]propan-1-one has been shown to selectively target the serotonin 5-HT7 receptor, which has been implicated in several neurological disorders, including depression, anxiety, and schizophrenia. In pharmacology, 2-(1-methylindol-3-yl)-1-[4-(2H-tetrazol-5-yl)piperidin-1-yl]propan-1-one has been shown to have potential as a drug candidate for the treatment of these disorders.
Propriétés
IUPAC Name |
2-(1-methylindol-3-yl)-1-[4-(2H-tetrazol-5-yl)piperidin-1-yl]propan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N6O/c1-12(15-11-23(2)16-6-4-3-5-14(15)16)18(25)24-9-7-13(8-10-24)17-19-21-22-20-17/h3-6,11-13H,7-10H2,1-2H3,(H,19,20,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UQXYPROKNHHCCM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CN(C2=CC=CC=C21)C)C(=O)N3CCC(CC3)C4=NNN=N4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N6O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(1-methylindol-3-yl)-1-[4-(2H-tetrazol-5-yl)piperidin-1-yl]propan-1-one | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(2S,3R)-2-[[4-(2,4-difluorophenyl)oxane-4-carbonyl]amino]-3-hydroxybutanoic acid](/img/structure/B7437552.png)
![4-N-[(3-ethyl-5-methyl-1,2-oxazol-4-yl)methyl]pyrimidine-4,6-diamine](/img/structure/B7437558.png)

![methyl (E)-4-[[1-(phenylcarbamoyl)piperidine-3-carbonyl]amino]but-2-enoate](/img/structure/B7437584.png)

![N-(4-chlorobenzyl)-N-(5-methyl[1,2,4]triazolo[1,5-a]pyrimidin-7-yl)amine](/img/structure/B7437595.png)
![N-[5-(azetidin-1-yl)-1,3-dimethylpyrazol-4-yl]-4-cyclobutyloxybenzamide](/img/structure/B7437600.png)
![N-[(2S)-1-(2,3a,6a-trimethyl-1,3,4,6-tetrahydropyrrolo[3,4-c]pyrrol-5-yl)-3-hydroxy-1-oxopropan-2-yl]-4-fluorobenzamide](/img/structure/B7437611.png)
![N-(1,3,4,6,7,9-hexahydro-[1,4]oxazino[3,4-c][1,4]oxazin-9a-ylmethyl)-2,2,5-trimethyl-1,3-dioxane-5-carboxamide](/img/structure/B7437625.png)
![[4-[3-(2-Methoxyphenoxy)piperidin-1-yl]pyridin-3-yl]methanol](/img/structure/B7437630.png)
![N-[4-(difluoromethoxy)phenyl]-6,6-dimethoxy-3-propan-2-yl-2-azaspiro[3.3]heptane-2-carboxamide](/img/structure/B7437637.png)
![Tert-butyl 3-[2-[(1-oxidopyridin-1-ium-3-yl)amino]-2-oxoethoxy]azetidine-1-carboxylate](/img/structure/B7437641.png)
![6-methyl-N-[1-(oxan-2-yl)pyrazol-4-yl]-2-propan-2-ylpyridine-3-carboxamide](/img/structure/B7437656.png)
![1-[3,3-Bis(hydroxymethyl)pyrrolidin-1-yl]-2-[4-(4-fluorophenyl)piperazin-1-yl]propan-1-one](/img/structure/B7437659.png)